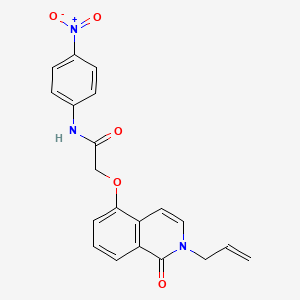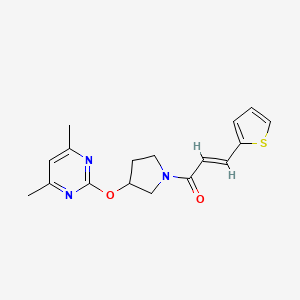![molecular formula C18H18FN3O4S B2442292 N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide CAS No. 1105206-55-0](/img/structure/B2442292.png)
N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide” is a complex organic compound. It contains a thiazolidine ring, which is a five-membered ring containing sulfur and nitrogen. The presence of sulfur can enhance the pharmacological properties of these types of compounds . This compound also contains a phenyl group and a fluorobenzyl group, which can contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a thiazolidine ring, a phenyl group, and a fluorobenzyl group. The thiazolidine ring is a type of heterocycle, and it’s likely that the sulfur atom in this ring contributes significantly to the compound’s reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. The thiazolidine ring could potentially be involved in reactions with electrophiles or nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the thiazolidine ring, the phenyl group, and the fluorobenzyl group .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Protective Group in Synthesis : The 3,4-dimethoxybenzyl group, closely related to the chemical structure , has been utilized as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives, demonstrating its utility in synthetic organic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Pharmacological Applications
Antioxidant Activity : Compounds incorporating 4-fluorobenzaldehyde, a component of the chemical structure , have shown promising antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (El Nezhawy et al., 2009).
Antibacterial Activity : Derivatives of thiazolidine-2,4-dione, a structural component of the molecule , have demonstrated antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Anti-Inflammatory Activity : Certain derivatives of thiazolidinones, structurally similar to the chemical , have been synthesized and shown to possess significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial and Anticancer Potentials : Thiazolidin-4-one derivatives, which share a structural motif with the chemical , have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these compounds have shown notable effectiveness against both microbial strains and cancer cell lines (Deep et al., 2013).
Material Science Applications
- Oxidation of Antioxidants : Studies involving N,N'-substituted p-phenylenediamines, which are structurally related to the chemical , have focused on their oxidation products. These findings have implications for the rubber industry and the development of new antioxidants (Rapta et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDNSCVBTPIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(benzylthio)acetamide](/img/structure/B2442210.png)
![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)
![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)
![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)


![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![7'-Methoxy-1-methyl-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2442224.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)
![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)
![Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2442232.png)